Alsterpaullone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Cancer Research

Specific Scientific Field: This application falls under the field of Cancer Research, specifically in the study of cervical cancer .

Summary of the Application: Alsterpaullone is a small molecule cyclin-dependent kinase (CDK) inhibitor that regulates cell cycle progression . It has been found to inhibit the proliferation of HeLa cells (a type of cervical cancer cell) in a dose- and time-dependent manner .

Methods of Application: In the study, Alsterpaullone was applied to HeLa cells and its effects were observed over time. The cells were monitored for changes in cell cycle progression and apoptosis .

Results or Outcomes: The study found that Alsterpaullone effectively prevented HeLa cells from entering the S-phase of the cell cycle . It induced cell cycle arrest at the G2/M phase and apoptosis via the regulation of anti-apoptotic proteins (caspase-3) and cell cycle proteins . This suggests that Alsterpaullone could be a promising chemotherapeutic tool in the fight against cervical cancer .

Application in Medulloblastoma Research

Specific Scientific Field: This application is in the field of Neuro-Oncology, specifically in the study of medulloblastoma .

Summary of the Application: Alsterpaullone has been identified as a novel small molecule inhibitor that can target group 3 medulloblastoma .

Results or Outcomes: The study found that treatment with Alsterpaullone resulted in the inhibition of cell cycle-related genes and down-regulation of MYC . This suggests that Alsterpaullone could be a promising therapeutic tool in the treatment of group 3 medulloblastoma .

Application in Cell Cycle Research

Specific Scientific Field: This application falls under the field of Cell Cycle Research .

Summary of the Application: Alsterpaullone is a small molecule cyclin-dependent kinase (CDK) inhibitor that regulates cell cycle progression . It has been found to inhibit HeLa cells in a time-dependent and dose-dependent manner .

Results or Outcomes: The study found that Alsterpaullone effectively prevented HeLa cells from entering S-phase . It induced cell cycle arrest at the G2/M phase and apoptosis via the regulation of various antiapoptotic genes, DNA-repair, transcription, and cell cycle progression . This suggests that Alsterpaullone could be a promising chemotherapeutic tool in anticervical cancer arsenal .

Application in Transcriptional Inhibition Research

Specific Scientific Field: This application falls under the field of Molecular Biology, specifically in the study of transcriptional inhibition .

Summary of the Application: Alsterpaullone has been identified as a potent p27Kip1 transcriptional inhibitor . p27Kip1 is a protein that regulates cell cycle progression by inhibiting cyclin-dependent kinases .

Results or Outcomes: The study found that Alsterpaullone effectively inhibited the transcription of p27Kip1 . This suggests that Alsterpaullone could be a promising tool in the study of cell cycle regulation and related diseases .

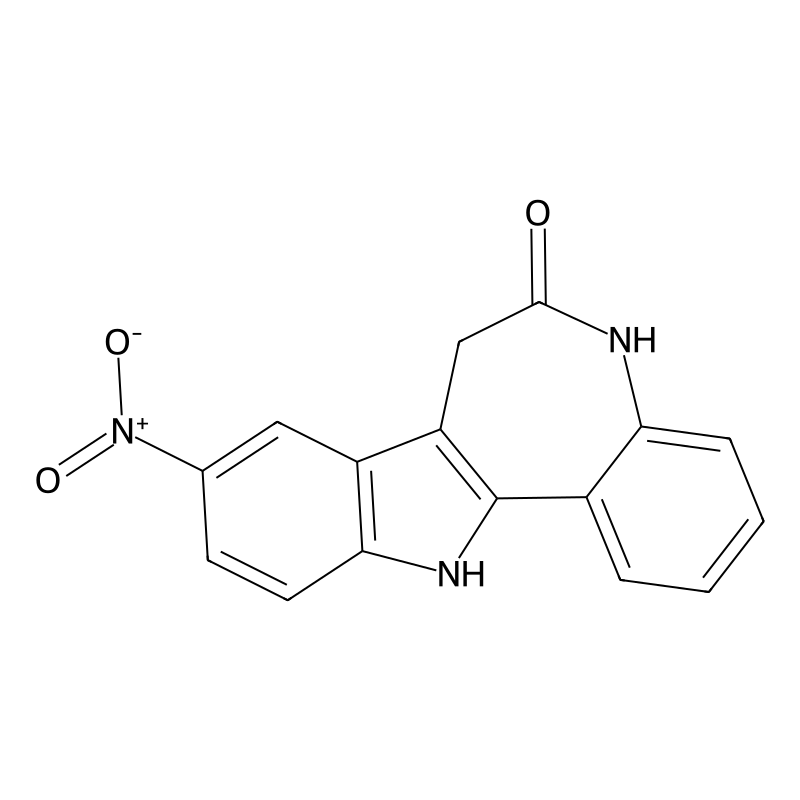

Alsterpaullone is a synthetic compound classified as a benzazepine, specifically known for its role as a cyclin-dependent kinase inhibitor. Its chemical formula is , and it has a molecular weight of approximately 293.2768 g/mol. Alsterpaullone is recognized for its potent inhibitory effects on various cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 beta (GSK-3β), making it a valuable compound in pharmacological research and potential therapeutic applications.

- Alsterpaullone acts as a potent inhibitor of cyclin-dependent kinases (CDKs) [, ]. CDKs are a family of enzymes that play a critical role in regulating the cell cycle.

- By inhibiting CDKs, alsterpaullone disrupts cell cycle progression, leading to cell death (apoptosis) in cancer cells [].

- Studies have shown that alsterpaullone specifically targets various CDK complexes, including CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35, with high affinity [].

- Additionally, alsterpaullone can compete with ATP for binding to glycogen synthase kinase-3 (GSK-3), another important signaling molecule in cellular processes [].

- Due to its limited commercial availability and focus on research applications, detailed safety information on alsterpaullone is scarce.

- However, considering its biological activity, it's advisable to handle it with caution in a laboratory setting following standard procedures for unknown compounds.

- Cyclin-dependent kinase 1: IC50 = 35 nM

- Cyclin-dependent kinase 2: IC50 = 20 nM

- Glycogen synthase kinase-3 beta: IC50 = 4 nM .

These interactions lead to significant alterations in cellular processes, including cell cycle regulation and apoptosis.

Alsterpaullone exhibits notable biological activities, particularly in the context of cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines by inhibiting CDKs, which are crucial for cell cycle progression. Studies have demonstrated that alsterpaullone effectively suppresses late gene expression in Epstein-Barr virus-positive B-cell lines, indicating its potential use in antiviral therapies . Additionally, it has been explored for its antitumor properties, showing promise in inhibiting tumor growth through modulation of key signaling pathways.

Alsterpaullone can be synthesized through several methods, with one notable approach involving the cyclization of a deprotonated α-aminonitrile. This method allows for the formation of the indole-fused benzazepinone structure characteristic of alsterpaullone. Another synthesis route includes the reaction of specific precursors under controlled conditions to yield the desired product while ensuring high purity levels .

Example Synthesis ReactiontextStarting Material + Reagents → Alsterpaullone

textStarting Material + Reagents → Alsterpaullone

The primary applications of alsterpaullone are found in cancer research and drug development. Its ability to inhibit CDKs positions it as a candidate for cancer therapies aimed at halting uncontrolled cell proliferation. Additionally, its effects on GSK-3β make it relevant in studies related to neurodegenerative diseases and metabolic disorders .

Alsterpaullone has been extensively studied for its interactions with various kinases. Notably, it forms hydrogen bonds with specific amino acids within the active sites of GSK-3β, enhancing its inhibitory effects. In silico studies have revealed that alsterpaullone interacts with Val135 and exhibits significant binding affinity due to its structural characteristics . These interaction studies provide insights into the mechanism by which alsterpaullone exerts its biological effects.

Alsterpaullone shares structural and functional similarities with several other compounds that also act as CDK inhibitors or GSK-3β inhibitors. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Primary Target | IC50 (nM) |

|---|---|---|---|

| Alsterpaullone | C₁₆H₁₁N₃O₃ | CDK1, CDK2, GSK-3β | 4 - 35 |

| Paullone | C₁₄H₁₁N₃O | CDK1 | ~100 |

| Kenpaullone | C₁₆H₁₁N₃O₂ | CDK2 | ~80 |

| Roscovitine | C₁₅H₁₅N₅O | CDK2 | ~60 |

| CYC202 | C₁₈H₁₈N₂O₂ | CDK1 | ~30 |

Uniqueness: Alsterpaullone is distinguished by its potent inhibitory action at lower concentrations compared to similar compounds, particularly against GSK-3β, making it an attractive candidate for further pharmacological exploration.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2: Walters BJ, Lin W, Diao S, Brimble M, Iconaru LI, Dearman J, Goktug A, Chen T, Zuo J. High-throughput screening reveals alsterpaullone, 2-cyanoethyl as a potent p27Kip1 transcriptional inhibitor. PLoS One. 2014 Mar 19;9(3):e91173. doi: 10.1371/journal.pone.0091173. eCollection 2014. PubMed PMID: 24646893; PubMed Central PMCID: PMC3960108.

3: Cui C, Wang Y, Wang Y, Zhao M, Peng S. Alsterpaullone, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect. J Anal Methods Chem. 2013;2013:602091. doi: 10.1155/2013/602091. Epub 2013 Mar 12. PubMed PMID: 23577282; PubMed Central PMCID: PMC3610382.

4: Trevino M, Stefanik DJ, Rodriguez R, Harmon S, Burton PM. Induction of canonical Wnt signaling by alsterpaullone is sufficient for oral tissue fate during regeneration and embryogenesis in Nematostella vectensis. Dev Dyn. 2011 Dec;240(12):2673-9. doi: 10.1002/dvdy.22774. Epub 2011 Nov 2. PubMed PMID: 22052821; PubMed Central PMCID: PMC3672222.

5: Kunick C, Zeng Z, Gussio R, Zaharevitz D, Leost M, Totzke F, Schächtele C, Kubbutat MH, Meijer L, Lemcke T. Structure-aided optimization of kinase inhibitors derived from alsterpaullone. Chembiochem. 2005 Mar;6(3):541-9. PubMed PMID: 15696597.

6: Greenwald RB, Zhao H, Xia J, Wu D, Nervi S, Stinson SF, Majerova E, Bramhall C, Zaharevitz DW. Poly(ethylene glycol) prodrugs of the CDK inhibitor, alsterpaullone (NSC 705701): synthesis and pharmacokinetic studies. Bioconjug Chem. 2004 Sep-Oct;15(5):1076-83. PubMed PMID: 15366962.

7: Soni DV, Jacobberger JW. Inhibition of cdk1 by alsterpaullone and thioflavopiridol correlates with increased transit time from mid G2 through prophase. Cell Cycle. 2004 Mar;3(3):349-57. Epub 2004 Mar 1. PubMed PMID: 14726692.

8: Lahusen T, De Siervi A, Kunick C, Senderowicz AM. Alsterpaullone, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential. Mol Carcinog. 2003 Apr;36(4):183-94. PubMed PMID: 12669310.